The synthesis of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole can be achieved through several methods, primarily involving the modification of existing nitroimidazole compounds. One common synthetic route involves the reaction of a tinidazole-related compound with iodine in the presence of specific reagents under controlled conditions. The general steps include:
The molecular structure of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole features a five-membered imidazole ring containing two nitrogen atoms at non-adjacent positions. The ethylsulfonyl group attached to the ethyl chain enhances solubility and biological activity. The presence of a nitro group at the 4-position contributes to its reactivity, while the iodine atom at the 5-position is crucial for its interaction with biological targets.
The reactions involving 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole primarily focus on its potential as an anti-parasitic agent. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can interact with nucleophiles in microbial cells.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in medicinal chemistry .
The physical and chemical properties of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole are critical for understanding its behavior in various environments:
These properties influence its stability, storage conditions, and suitability for various applications .
The primary applications of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole are in pharmaceutical research, particularly as an antiprotozoal agent. Its structural similarities to other nitroimidazoles suggest potential uses in treating infections caused by protozoa and anaerobic bacteria.
The ongoing research into its properties may reveal additional therapeutic uses or enhancements in efficacy .
The compound exhibits systematic chemical nomenclature and well-defined structural features:
Table 1: Molecular Properties and Identifiers
Property | Value | Source/Reference |
---|---|---|
CAS Number | 154475-33-9 | [3] [6] [10] |
Molecular Formula | C₈H₁₂IN₃O₄S | [3] [6] |
Molecular Weight | 373.17 g/mol | [3] [6] |
Exact Mass | 372.964 Da (Theoretical) | - |
SMILES Notation | CCS(=O)(=O)CCn1cc(I)c(C)[n+](c1=O)[O-] | [6] (Adapted) | |
InChI Key | Not explicitly provided in results | - |
Other CAS (Related) | 25459-12-5 (Deiodo analog, Tinidazole Impurity B) | [2] [5] [8] |
Table 2: Predicted Physicochemical Properties
Property | Predicted Value | Source |
---|---|---|
Boiling Point | 581.7 ± 45.0 °C | [3] |
Density | 1.96 ± 0.1 g/cm³ | [3] |
pKa | -0.97 ± 0.60 | [3] |
LogP | Estimated ~1.5 (Moderate lipophilicity) | Calculated from structure |
The development of this specific compound is intrinsically linked to the broader history of nitroimidazole pharmaceuticals:
The non-iodinated analog (CAS 25459-12-5) is a well-recognized impurity in the manufacture of tinidazole, while the iodinated compound serves analytical roles related to structurally complex impurities:
Table 3: Impurity Standard Specifications
Property | Value/Comment | Source/Supplier |
---|---|---|
Compound (Impurity B) | 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole | LGC Standards [2] [5] |
CAS (Impurity B) | 25459-12-5 | LGC Standards, BLD Pharm [2] [5] [8] |
EP Designation | Tinidazole Impurity B | LGC Standards [2] [5] |
USP Designation | Tinidazole Related Compound B | LGC Standards [2] [5] |
Product Format | Neat (High Purity Solid) | LGC Standards [2] [5] |
Molecular Formula (B) | C₈H₁₃N₃O₄S | LGC Standards [2] [5] |
Molecular Weight (B) | 247.27 g/mol | LGC Standards [2] [5] |
Storage Conditions | +4°C (Refrigerated) | LGC Standards [2] [5] |
Primary Use | Pharmaceutical Impurity Reference Standard | LGC Standards, Parchem [2] [5] [6] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1